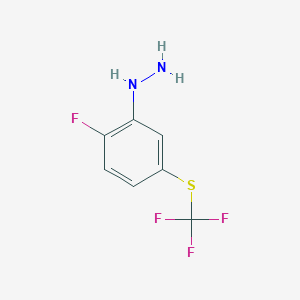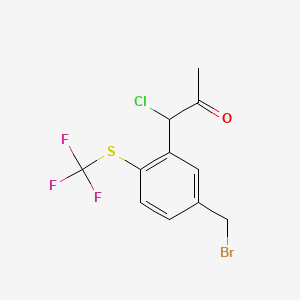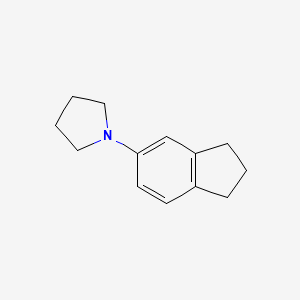
1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a 2,3-dihydro-1H-inden-5-yl group This compound is of interest due to its unique structure, which combines the properties of both the pyrrolidine and indene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions, with the use of a solvent such as toluene or ethanol to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: This compound shares a similar indene and pyrrolidine structure but includes an additional phenyl group.
3-(2,3-Dihydro-1H-inden-5-yloxy)pyrrolidine: This compound features an ether linkage between the indene and pyrrolidine moieties.
Uniqueness
1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine is unique due to its specific combination of the indene and pyrrolidine structures. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
114272-37-6 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-5-yl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-9-14(8-1)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2 |
InChI-Schlüssel |
LFSLWRVQZFIQLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC3=C(CCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


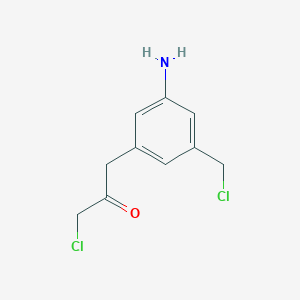
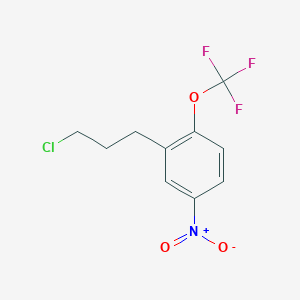
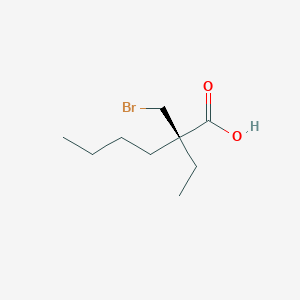
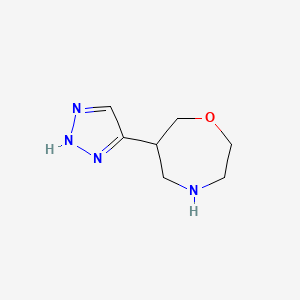
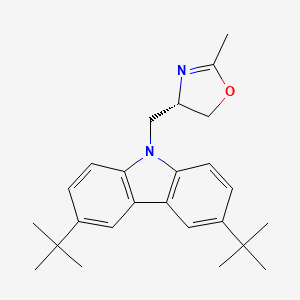
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
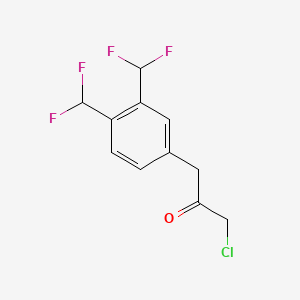
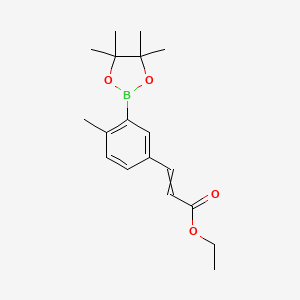


![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)

